2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane is a halogenated 1,3-dioxane derivative featuring a phenoxyethyl side chain substituted with bromine and fluorine at the 4-, 2-, and 5-positions of the aromatic ring. The 1,3-dioxane ring provides structural rigidity, while the bromo and fluoro substituents enhance electron-withdrawing properties, influencing reactivity and stability.
Synthesis:
The compound is synthesized via multi-step strategies common to 1,3-dioxane derivatives. For example:
- Step 1: Brominated precursors (e.g., 5,5-bis(bromomethyl)-1,3-dioxane derivatives) are reacted with nucleophiles like potassium thioacetate to introduce functional groups (e.g., acetylthiomethyl) .
- Step 2: Subsequent hydrolysis and transacetalization with aldehydes (e.g., nitrobenzaldehyde) yield structurally diverse derivatives .
Properties
IUPAC Name |
2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O3/c13-8-6-10(15)11(7-9(8)14)16-5-2-12-17-3-1-4-18-12/h6-7,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBVCCBRGHRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210160 | |
| Record name | 1,3-Dioxane, 2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443354-73-1 | |
| Record name | 1,3-Dioxane, 2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-bromo-2,5-difluorophenol with an appropriate ethylating agent to introduce the phenoxyethyl group. This intermediate is then reacted with 1,3-dioxane under suitable conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The phenoxyethyl group can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenoxyethyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to different targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues with Nitro and Thioacetate Groups
Example : 2-(3′-Nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane (74)
- Key Differences: Substituents: Nitrophenyl group vs. bromo/difluoro-phenoxyethyl group. Reactivity: The nitro group enhances electrophilic aromatic substitution, whereas bromo/fluoro substituents favor nucleophilic displacement. Applications: Nitro derivatives are intermediates in explosives or dyes, while halogenated dioxanes may have applications in agrochemicals or pharmaceuticals.
RoHS-Restricted 1,3-Dioxane Derivatives
Examples :
- 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-
- 1,3-Dioxane, 2-[(1R,2R)-2,4-dimethyl-3-cyclohexen-1-yl]-5-methyl-5-(1-methylpropyl)-, cis-
| Compound | Substituents | Key Properties |
|---|---|---|
| Target Compound | 4-Bromo-2,5-difluoro-phenoxyethyl | High polarity, thermal stability |
| RoHS-Listed Derivatives | Cyclohexenyl, methyl, propyl groups | Volatile, hazardous under RoHS |
Alkylation-Reactive Derivatives
Example : 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane (XXV)
- Key Differences: Substituents: Bromopropyl vs. bromo/difluoro-phenoxyethyl. Reactivity: Bromopropyl groups undergo nucleophilic substitution (e.g., with iodide), while the phenoxyethyl chain may participate in ether cleavage or aromatic reactions.
Table 1: Comparative Properties of 1,3-Dioxane Derivatives
Key Observations:
- Electronic Effects : Bromo and fluoro substituents increase the target compound’s electron-withdrawing capacity compared to nitro or alkyl-substituted analogues, affecting reaction kinetics .
- Environmental Impact : Unlike RoHS-listed derivatives, the target compound’s aromatic system may resist degradation, necessitating further ecotoxicological studies .
- Synthetic Utility : The ethyl linker in the target compound allows modular functionalization, similar to strategies used for 2-(3-bromopropyl)-1,3-dioxane derivatives .
Biological Activity
2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound notable for its complex structure, which includes a dioxane ring and a halogenated phenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic chemistry.
The molecular formula of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane is . The presence of bromine and fluorine atoms enhances its reactivity and biological profile compared to similar compounds. The dioxane structure contributes to the stability and solubility of the compound in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (bromo and difluoro groups) are known to enhance binding affinity, potentially allowing the compound to modulate the activity of various biomolecules. This mechanism is crucial for its application in therapeutic contexts.
Biological Activity Studies
Research indicates that compounds containing halogenated phenoxy groups often exhibit significant biological activities. For instance:
- Antifungal Activity : Compounds similar to 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane have been reported to possess antifungal properties, which could be linked to their ability to disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism .
- Interaction with Calcium Channels : Some studies suggest that fluorinated compounds can interact with calcium-activated chloride channels (TMEM16A), which are implicated in various physiological processes including muscle contraction and secretion .
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of structurally related compounds on cancer cell lines. The results indicated that certain derivatives could inhibit cell growth effectively, suggesting potential applications in oncology .
- Binding Studies : Research involving binding assays demonstrated that halogenated phenoxy compounds could bind effectively to protein targets, influencing their activity. This was evidenced by a series of IC50 measurements that indicated a strong correlation between structural modifications and binding efficiency .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
